Diethyl 2-Isopentyl-2-methylmalonate
Overview
Description
Diethyl 2-Isopentyl-2-methylmalonate is an organic compound with the molecular formula C13H24O4. It is a diester of malonic acid and is characterized by its unique structure, which includes an isopentyl and a methyl group attached to the central carbon atom. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Isopentyl-2-methylmalonate can be synthesized through the alkylation of diethyl malonate with isopentyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Isopentyl-2-methylmalonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a ketone or aldehyde.
Alkylation: The compound can be further alkylated at the alpha position to introduce additional substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.
Alkylation: Using alkyl halides and a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrolysis: Diethyl malonate and isopentyl alcohol.
Decarboxylation: Isopentyl methyl ketone.
Alkylation: Various substituted malonates depending on the alkylating agent used.
Scientific Research Applications
Diethyl 2-Isopentyl-2-methylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of Diethyl 2-Isopentyl-2-methylmalonate is not well-documented. it is believed to interact with biological systems at the cellular level, potentially affecting membrane potentials and synaptic function. The compound may also inhibit certain enzymes by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl methylmalonate
- Diethyl isopropylmalonate
Uniqueness
Diethyl 2-Isopentyl-2-methylmalonate is unique due to the presence of both an isopentyl and a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
diethyl 2-methyl-2-(3-methylbutyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-16-11(14)13(5,9-8-10(3)4)12(15)17-7-2/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBZEGLMSBWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCC(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283609 | |
Record name | Diethyl 2-Isopentyl-2-methylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121823-85-6 | |
Record name | Diethyl 2-Isopentyl-2-methylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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